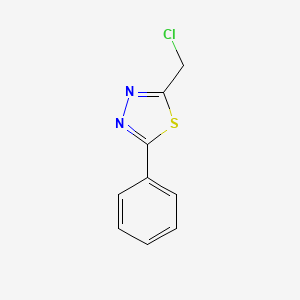

2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole

Description

Historical Development and Significance in Heterocyclic Chemistry

The development of 1,3,4-thiadiazole chemistry traces its origins to the early investigations of heterocyclic systems in the late 19th and early 20th centuries. These compounds emerged as important structural motifs when researchers began exploring the synthesis and properties of five-membered rings containing multiple heteroatoms. The systematic study of thiadiazole derivatives gained momentum as chemists recognized their potential applications in pharmaceutical chemistry, with acetazolamide representing one of the most famous early examples of a therapeutically active thiadiazole-containing compound.

The significance of 1,3,4-thiadiazoles in heterocyclic chemistry stems from their unique electronic properties and structural versatility. These compounds possess characteristics that make them particularly valuable as building blocks for more complex molecular architectures. The historical development of this compound specifically emerged from the need to create functionalized thiadiazole derivatives that could serve as synthetic intermediates for various chemical transformations. Research has demonstrated that the introduction of chloromethyl and phenyl substituents creates opportunities for further chemical modifications while maintaining the inherent stability and biological activity associated with the thiadiazole core.

The evolution of synthetic methodologies for thiadiazole derivatives has been driven by advances in organic synthesis techniques and the growing understanding of structure-activity relationships. Early synthetic approaches relied on cyclization reactions involving thiosemicarbazides and carbonyl compounds, but modern methods have expanded to include more sophisticated strategies such as multicomponent reactions and metal-catalyzed processes. These developments have positioned compounds like this compound at the forefront of heterocyclic chemistry research, where they serve as both synthetic targets and starting materials for drug discovery efforts.

Nomenclature and Classification of 1,3,4-Thiadiazoles

The nomenclature of 1,3,4-thiadiazoles follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC), which incorporates the Hantzsch-Widman nomenclature system for heterocyclic compounds. In this system, the term "thiadiazole" indicates a five-membered ring containing one sulfur atom and two nitrogen atoms, with the numerical prefix specifying the relative positions of these heteroatoms within the ring structure. The designation "1,3,4-thiadiazole" specifically identifies the arrangement where sulfur occupies position 1, and nitrogen atoms are located at positions 3 and 4.

For this compound, the complete IUPAC name reflects both the core ring system and the substituent groups attached to specific positions. The chloromethyl group at position 2 and the phenyl group at position 5 are explicitly indicated in the nomenclature to provide unambiguous identification of the compound's structure. This systematic approach ensures consistent communication within the scientific community and facilitates accurate database searches and literature reviews.

The classification of 1,3,4-thiadiazoles within the broader context of heterocyclic chemistry places them in the category of azole compounds, which are characterized by five-membered rings containing multiple nitrogen atoms. Within this classification, thiadiazoles represent a distinct subfamily due to the presence of sulfur, which imparts unique electronic and chemical properties compared to other azole systems. The structural features of these compounds position them as bioisosteres of other heterocyclic systems, making them valuable in medicinal chemistry applications where replacement of one heterocycle with another can modulate biological activity while maintaining essential pharmacological properties.

General Properties of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring system exhibits distinctive electronic properties that arise from the specific arrangement of heteroatoms within the five-membered aromatic framework. The aromatic character of this ring system results from the delocalization of electrons across the conjugated structure, which includes two double bonds and one of the lone pairs of electrons from the sulfur atom. This aromaticity confers significant stability to the ring system and influences its reactivity patterns in chemical transformations.

The electronic properties of 1,3,4-thiadiazoles are characterized by the ring system's behavior as a weak base due to the inductive effect of the sulfur atom. This electronic characteristic affects the compound's interactions with other molecules and influences its solubility, binding affinity, and chemical reactivity. The presence of nitrogen atoms in the ring provides sites for potential coordination with metal centers or hydrogen bonding interactions, while the sulfur atom contributes to the overall electronic distribution and can participate in various intermolecular interactions.

Table 1: Key Electronic and Physical Properties of 1,3,4-Thiadiazole Ring System

| Property | Characteristic | Impact on Chemical Behavior |

|---|---|---|

| Aromaticity | High aromatic stability | Resistance to ring-opening reactions |

| Basicity | Weak base character | Limited protonation under normal conditions |

| Electron Distribution | Delocalized π-system | Enhanced stability and unique reactivity |

| Dipole Moment | Moderate polarity | Influences solubility and intermolecular interactions |

| Planarity | Flat ring structure | Facilitates π-π stacking interactions |

The reactivity of 1,3,4-thiadiazoles is significantly influenced by the substitution pattern around the ring. Positions 2 and 5 are particularly reactive toward electrophilic substitution due to the electronic activation provided by the heteroatoms. This reactivity pattern makes these positions ideal for introducing functional groups that can modulate the compound's properties or serve as handles for further chemical elaboration. The ability to selectively functionalize these positions has made 1,3,4-thiadiazoles valuable scaffolds for library synthesis and structure-activity relationship studies.

Position of this compound in Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its unique combination of structural features and synthetic utility. The presence of both a reactive chloromethyl group and an aromatic phenyl substituent creates a versatile platform for chemical modifications and structure-activity relationship studies. Research investigations have focused on exploiting the electrophilic nature of the chloromethyl group for nucleophilic substitution reactions, while the phenyl group provides opportunities for π-π interactions and contributes to the compound's overall lipophilicity.

Current research trends involving this compound span multiple areas of chemistry, including synthetic methodology development, biological activity screening, and materials science applications. The compound serves as a key intermediate in the synthesis of more complex thiadiazole derivatives that have shown promising biological activities. Structure-activity relationship studies have revealed that modifications at the chloromethyl position can significantly influence the biological properties of resulting derivatives, making this compound a valuable starting point for drug discovery efforts.

Table 2: Research Applications of this compound

| Research Area | Application | Key Features Exploited |

|---|---|---|

| Synthetic Chemistry | Intermediate for complex molecule synthesis | Reactive chloromethyl group |

| Medicinal Chemistry | Scaffold for bioactive compound development | Thiadiazole core stability |

| Structure-Activity Studies | Platform for systematic modifications | Multiple functionalization sites |

| Materials Chemistry | Building block for functional materials | Aromatic character and planarity |

| Coordination Chemistry | Ligand precursor synthesis | Nitrogen donor atoms |

The molecular properties of this compound make it particularly suitable for computational chemistry studies that aim to understand structure-property relationships. Advanced molecular modeling techniques have been employed to predict its binding interactions with various biological targets and to design optimized derivatives with enhanced properties. These computational approaches have accelerated the identification of promising structural modifications and have guided experimental synthesis efforts toward the most promising target compounds.

Properties

IUPAC Name |

2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKLQRJGNGUAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501002 | |

| Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70390-94-2 | |

| Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclodehydration with Chlorinated Precursors

- React aromatic carboxylic acids (e.g., benzoic acid) with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 1 hour.

- Basify the mixture to pH 8 with NaOH, filter, and recrystallize to yield 5-phenyl-1,3,4-thiadiazol-2-amine .

- Treat the amine with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) and sodium bicarbonate to introduce the chloromethyl group via nucleophilic substitution.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (thiadiazole) | 83–91% | |

| Reaction Time | 1–4 hours | |

| Chlorination Agent | Chloroacetyl chloride |

Solid-Phase Synthesis Using Phosphorus Pentachloride

- Combine thiosemicarbazide , carboxylic acid (e.g., phenylacetic acid), and PCl₅ in a 1:1:1 molar ratio.

- Grind the mixture at room temperature, then basify with NaOH to pH 8–8.2 to precipitate the thiadiazole core.

- Recrystallize the product and treat with thionyl chloride (SOCl₂) to convert hydroxymethyl intermediates to chloromethyl derivatives.

- PCl₅ acts as both a dehydrating agent and chlorination promoter.

- This method avoids solvent use, reducing toxicity and cost.

Post-Synthetic Modification of 2-Amino Derivatives

- Synthesize 5-phenyl-1,3,4-thiadiazol-2-amine via cyclodehydration of benzoic acid and thiosemicarbazide.

- Diazotize the amine with nitrosyl sulfuric acid and couple with formaldehyde/HCl to introduce a hydroxymethyl group.

- Chlorinate the hydroxymethyl group using SOCl₂ or PCl₅ in dichloroethane, yielding the final product.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclodehydration | High purity, scalable | Requires toxic POCl₃ | 83–91% |

| Solid-Phase Synthesis | Solvent-free, cost-effective | Limited to specific substrates | 85–90% |

| Post-Synthetic Chlorination | Flexible functionalization | Multi-step, lower atom economy | 70–78% |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with diverse nucleophiles, forming functionalized derivatives. Key reactions include:

Reaction with Amines

Primary and secondary amines displace the chlorine atom to form alkylamino derivatives. For example:

Reaction with Thiols

Thiols (e.g., 5-mercapto-2-methyl-1,3,4-thiadiazole) substitute chlorine via S-alkylation:

-

Mechanism : Base-catalyzed nucleophilic attack confirmed by HMBC analysis .

-

Applications : Used to synthesize hybrid thiadiazole-oxadiazole systems .

Reaction with Alkoxides

Methoxy and ethoxy groups can be introduced under alkaline conditions:

Sommelet Reaction for Aldehyde Formation

The chloromethyl group undergoes oxidation to a formyl group via the Sommelet reaction:

Reaction Steps

-

Quaternary Salt Formation :

-

Hydrolysis :

Key Data

| Parameter | Value |

|---|---|

| Reaction Time | 8 hours (total) |

| Optimal Temperature | 60–70°C |

| Purity (HPLC) | ≥95% |

Cyclization Reactions

The chloromethyl group participates in ring-forming reactions:

Formation of Bicyclic Systems

Reaction with thiourea derivatives yields fused heterocycles:

Thiadiazole-Oxadiazole Hybrids

Condensation with carbonyl chlorides forms oxadiazole-thiadiazole hybrids:

Comparative Reactivity of Substituents

The reactivity of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole is influenced by substituents:

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole, exhibit significant anticancer properties. For instance, a study highlighted that a related 1,3,4-thiadiazole compound displayed potent growth inhibition against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating its potential as a therapeutic agent against various cancers . The mechanism of action often involves the inhibition of critical cellular processes such as DNA synthesis and cell cycle regulation .

Antimicrobial Properties

The compound has shown promising results in antimicrobial research. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, with notable inhibitory effects observed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be 32 µg/mL and 64 µg/mL respectively . Such properties make it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Studies have also indicated that this compound can reduce inflammation markers significantly. In LPS-stimulated macrophages, treatment with the compound led to a reduction in TNF-alpha and IL-6 levels by approximately 50%, demonstrating its potential as an anti-inflammatory agent .

Material Science

Organic Semiconductors

Beyond its biological applications, this compound is utilized in material science for the development of organic semiconductors. Its unique chemical structure allows for effective charge transport properties which are essential in the fabrication of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Anticancer Activity Evaluation

- Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Activity Assessment

- Objective : To assess the efficacy against various bacterial strains.

- Findings : Significant inhibitory effects were noted against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective antimicrobial activity.

Case Study 3: Anti-inflammatory Properties Investigation

- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl group contributes to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Substituent Effects on the Thiadiazole Core

- 2-Mercapto-5-phenyl-1,3,4-thiadiazole (CAS: N/A):

Replacing the chloromethyl group with a mercapto (-SH) group enhances nucleophilic reactivity. This derivative is used to synthesize antitumor dihydrazones, showing moderate activity against HL60 and L1210 cancer cell lines (IC₅₀: 12–28 μM) . - This compound is a precursor for benzimidazole-methylamine bridged derivatives with antimicrobial properties .

- 2-(5-(2-Chlorophenyl)furan-2-yl)-5-phenyl-1,3,4-thiadiazole (I10) :

Substituting chloromethyl with a 2-chlorophenyl-furan group increases steric bulk, reducing fungicidal activity compared to simpler analogues (e.g., I8 and I9 in ). Melting point: 139–140°C .

Halogenated Analogues

- 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS: 287197-95-9): Replacing the sulfur atom in the thiadiazole ring with oxygen (oxadiazole) reduces electron density, altering binding interactions.

- No biological data available .

Table 2: Heterocycle and Substituent Variations

Antitumor Activity

Biological Activity

The compound 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is part of a larger family of thiadiazole derivatives known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound contains a thiadiazole ring, which is characterized by the presence of sulfur and nitrogen atoms. The chloromethyl group enhances its reactivity and biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance, studies indicate that compounds with halogen substitutions exhibit enhanced activity against various bacterial strains. In particular:

- In vitro studies demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 15 to 62.5 μg/mL depending on the specific derivative tested .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2-(Chloromethyl)-5-phenyl | S. aureus | 62.5 |

| 2-(Chloromethyl)-5-phenyl | E. coli | 15 |

| 2-amino-5-(3-hydroxy-2-naphthyl) | S. aureus | 62.5 |

Anticancer Activity

Research has highlighted the potential of thiadiazole derivatives as anticancer agents. The compound's structure allows it to interact with cellular targets effectively:

- Cytotoxicity assays revealed that derivatives of 1,3,4-thiadiazoles exhibit significant growth inhibition in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, one derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-(Chloromethyl)-5-phenyl | MCF-7 | 0.28 |

| 2-(Chloromethyl)-5-phenyl | HCT116 | 3.29 |

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles have also been documented:

- In vivo studies demonstrated that certain thiadiazole derivatives significantly reduced inflammation in animal models, indicating their potential as therapeutic agents in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Properties : A study conducted by Olsen et al. highlighted the enhanced antibacterial activity of chlorinated thiadiazoles against Gram-positive bacteria. The results indicated a zone of inhibition ranging from 15 to 19 mm for certain derivatives .

- Anticancer Study : A comparative analysis of various thiadiazole derivatives showed that compounds with electron-withdrawing groups like chlorine exhibited improved cytotoxicity against cancer cell lines due to their ability to induce apoptosis without affecting normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.